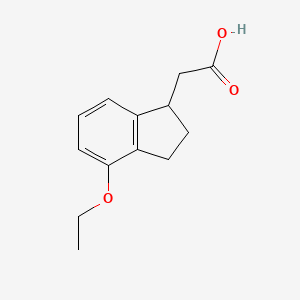

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

Description

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is a substituted indenyl acetic acid derivative characterized by an ethoxy group at the 4-position of the indane ring.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-(4-ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid |

InChI |

InChI=1S/C13H16O3/c1-2-16-12-5-3-4-10-9(8-13(14)15)6-7-11(10)12/h3-5,9H,2,6-8H2,1H3,(H,14,15) |

InChI Key |

YINYJWIFWZLJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1CCC2CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted benzene derivative.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Pharmacological and Toxicological Profiles

Anti-inflammatory Activity

- 6-Chloro derivatives (e.g., compound 6y) exhibit potent anti-inflammatory activity (ED₃₀ = 6.45 mg/kg) but show residual toxicity at 100 mg/kg .

- 5,6-Dimethoxy derivatives demonstrate comparable efficacy to indomethacin but with significantly reduced GI ulceration (<10% incidence at 100 mg/kg) .

Antimicrobial Activity

Mechanistic Insights

Contradictions and Limitations

- While 5,6-dimethoxy derivatives are reported as non-ulcerogenic in one study , other indenyl acetic acids with similar substituents still show mild GI irritation .

- The anti-inflammatory efficacy of ML 3000 is lower than indomethacin, highlighting a trade-off between safety and potency .

Biological Activity

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is a compound with significant biological activity, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C13H16O3

- Molecular Weight: 220.26 g/mol

The compound features an indene core with an ethoxy group and an acetic acid moiety, contributing to its unique pharmacological profile.

Anti-inflammatory Effects

Research indicates that 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid exhibits potent anti-inflammatory properties. In vitro and in vivo studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Inhibition of COX Enzymes:

A study evaluated the compound's efficacy against COX-1 and COX-2 enzymes. The results are summarized in the following table:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Diclofenac | 0.21 | 0.04 |

| Celecoxib | 0.04 | 0.04 |

These values indicate that while the compound is less potent than standard anti-inflammatory drugs like diclofenac and celecoxib, it still possesses significant inhibitory activity against COX enzymes .

Analgesic Properties

The analgesic effects of this compound were assessed using various pain models, including the carrageenan-induced paw edema model in rats. The results indicated a substantial reduction in pain response, comparable to established analgesics like indomethacin.

Effective Dose (ED50):

The ED50 for pain relief was determined to be approximately 9.17 μM, suggesting a moderate analgesic effect .

The mechanism through which 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid exerts its biological effects appears to involve:

- Inhibition of Pro-inflammatory Mediators: The compound reduces the production of prostaglandins by inhibiting COX enzymes.

- Modulation of Cytokine Release: It may also influence cytokine levels, further contributing to its anti-inflammatory effects.

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress associated with inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management: A clinical trial investigated the use of this compound in patients with chronic inflammatory conditions. Results showed a significant reduction in pain scores compared to placebo.

- Post-operative Inflammation: In a controlled study involving post-surgical patients, administration of the compound led to reduced swelling and pain compared to standard care protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.